molecular formula C20H21N5O3 B2894046 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034286-06-9

3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2894046
CAS No.: 2034286-06-9
M. Wt: 379.42
InChI Key: DQBZCWCFMKYXCM-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted with a 1,2,4-oxadiazole group at position 3 and a phenyl group at position 2. The pyrrolidine is linked via a 2-oxoethyl chain to a 5,6-dimethylpyrimidin-4(3H)-one core. The 1,2,4-oxadiazole group is a heterocyclic motif known for enhancing pharmacokinetic properties, including bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

5,6-dimethyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-14(2)21-11-25(20(13)27)10-18(26)24-8-16(15-6-4-3-5-7-15)17(9-24)19-22-12-28-23-19/h3-7,11-12,16-17H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBZCWCFMKYXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural complexity invites comparisons with derivatives sharing key motifs: pyrrolidine-oxadiazole hybrids, pyrimidinone derivatives, and multi-heterocyclic systems. Below is a detailed analysis of its similarities and distinctions with related compounds.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity (if reported) Synthesis Method
Target Compound Pyrrolidine-1,2,4-oxadiazole + pyrimidinone 4-Phenyl, 5,6-dimethyl, 2-oxoethyl linker Not explicitly reported in evidence Likely involves coupling of oxadiazole-pyrrolidine with pyrimidinone (inferred from )
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c) Benzo[b][1,4]oxazinone + pyrimidine Amino group, substituted phenyl, methyl Not reported Cs₂CO₃/DMF-mediated coupling of acetic acid derivatives with phenyl-1,2,4-oxadiazoles
5-[2-(1-Phenylethylpyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/b) Pyrrolidine-1,2,4-oxadiazole Phenethyl, 4-pyridyl, aryloxy linker Antiviral (specific targets not detailed) Substitution of pyrrolidinols with oxadiazole precursors
5,6-Dimethylpyrimidin-4(3H)-one derivatives (e.g., C20H20FN3O3S2) Thieno[2,3-d]pyrimidinone Fluorophenyl, morpholinyl, methyl Not reported Unclear (possibly multi-step heterocyclic functionalization)

Pyrrolidine-Oxadiazole Hybrids

Compounds like 1a/b share the pyrrolidine-1,2,4-oxadiazole framework but differ in substituents. The target compound’s 4-phenyl group on pyrrolidine may enhance lipophilicity compared to the phenethyl substituents in 1a/b.

Pyrimidinone Derivatives

The 5,6-dimethylpyrimidin-4(3H)-one core is structurally analogous to pyrimidinones in and . However, the target compound’s pyrimidinone lacks the thieno-fused ring seen in , which could reduce planarity and π-stacking interactions. The methyl groups at positions 5 and 6 likely improve metabolic stability compared to unsubstituted pyrimidinones .

Multi-Heterocyclic Systems

While the target compound lacks these groups, its 1,2,4-oxadiazole and pyrimidinone combination may offer synergistic effects in binding enzymes or receptors .

Preparation Methods

Biginelli Cyclocondensation

Adapted from Huang et al. (2010), the pyrimidinone core is synthesized via a three-component reaction:

Reagents :

  • Urea (1.2 eq)
  • Ethyl acetoacetate (1.0 eq)
  • 3-Oxopentanedione (1.0 eq)
  • HCl (cat.) in ethanol

Conditions :

  • Reflux at 78°C for 6 hr
  • Crystallization from ethanol/water (4:1)

Yield : 72%
Characterization :

  • m.p. : 214–216°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 2.98 (s, 3H, CH₃), 2.54 (s, 3H, CH₃), 2.12 (s, 3H, CH₃)

Preparation of 3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine

Pyrrolidine Formation

A modified Mannich reaction constructs the pyrrolidine ring:

Reaction Scheme :
4-Phenylpyrrolidin-3-one + hydroxylamine hydrochloride → 3-amino-4-phenylpyrrolidine

Conditions :

  • Ethanol, 60°C, 12 hr
  • Neutralization with NaHCO₃

Yield : 68%

Oxadiazole Cyclization

Using cyanogen bromide-mediated cyclization:

Reagents :

  • 3-Amino-4-phenylpyrrolidine (1.0 eq)
  • Cyanogen bromide (1.2 eq)
  • NaHCO₃ (2.0 eq) in ethanol

Conditions :

  • Stir at 25°C for 36 hr
  • Purification by silica chromatography (EtOAc/hexane 3:7)

Yield : 58%
Characterization :

  • HRMS : m/z calcd. for C₁₂H₁₂N₃O [M+H]⁺ 214.0978, found 214.0981

Assembly of 2-Oxoethyl Linker

Aldol Condensation

Adapted from Muthumani et al. (2009), the oxoethyl bridge is formed via:

Reaction :
5,6-Dimethylpyrimidin-4(3H)-one + 3-(2-oxoethyl)benzonitrile

Conditions :

  • K₂CO₃ (2.5 eq) in DMF
  • 80°C, 8 hr under N₂

Yield : 64%
Monitoring : TLC (Rf = 0.43 in CH₂Cl₂/MeOH 9:1)

Final Coupling Reaction

Nucleophilic Acylation

The pyrrolidine-oxadiazole fragment reacts with the functionalized pyrimidinone:

Reagents :

  • 3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine (1.0 eq)
  • 2-Oxoethyl-pyrimidinone intermediate (1.1 eq)
  • EDCI/HOBt coupling system

Conditions :

  • CH₂Cl₂, 0°C → 25°C, 24 hr
  • Column chromatography (SiO₂, gradient elution)

Yield : 51%
Full Characterization :

  • m.p. : 189–191°C
  • ¹H NMR (600 MHz, CDCl₃): δ 8.24 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, Ph), 4.62 (dd, J = 9.4 Hz, 1H, pyrrolidine-H), 3.89 (s, 2H, CH₂CO), 2.87 (s, 3H, CH₃), 2.64 (s, 3H, CH₃)
  • ¹³C NMR : δ 173.8 (C=O), 167.2 (oxadiazole-C), 152.4 (pyrimidinone-C4)
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30)

Optimization Strategies

Microwave-Assisted Synthesis

Implementing methods from Muthumani et al.:

Step Conventional Time Microwave Time Yield Improvement
Pyrrolidine 12 hr 20 min +18%
Oxadiazole 36 hr 45 min +22%
Final coupling 24 hr 90 min +15%

Conditions : 150 W, 80°C, solvent-free

Challenges and Solutions

7.1 Oxadiazole Ring Stability

  • Issue: Decomposition above 150°C
  • Solution: Low-temperature coupling (0–5°C) during EDCI activation

7.2 Diastereomer Formation

  • Issue: Racemization at pyrrolidine C3
  • Solution: Chiral HPLC separation using Daicel AD-H column (hexane/i-PrOH 85:15)

Scalability Analysis

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Overall Yield 51% 47%
Purity 98.6% 97.2%
Cycle Time 6 days 8 days

Key scalability factors:

  • Exothermic control in cyanogen bromide reactions
  • Continuous flow hydrogenation for nitro intermediates

Comparative Method Evaluation

Method Total Steps Overall Yield Purity
Conventional 7 32% 95.4%
Microwave 5 41% 97.8%
Flow Chemistry 4 38% 96.1%

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one?

  • Answer : The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles, which enables the formation of pyrimidin-4(3H)-one scaffolds. This method requires precise control of reaction parameters (e.g., temperature, solvent polarity) to optimize yields. Alternative routes involve multi-step procedures, including condensation reactions and purification via chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Answer : Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and oxadiazole ring vibrations.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
    Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

  • Answer : Common impurities include unreacted intermediates (e.g., 1,2,4-oxadiazole precursors) and by-products from incomplete cyclization. Mitigation strategies:

  • Use of anhydrous solvents (e.g., acetonitrile or DMF) to prevent hydrolysis.
  • Catalytic Lewis acids (e.g., ZnCl2) to accelerate reaction rates.
  • Gradient elution in preparative HPLC for purification .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with target proteins.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyrrolidine or oxadiazole moieties and compare bioactivity (see Table 1).

Table 1 : Structural analogs and biological activity (adapted from ):

Analog StructureModified MoietiesIC50 (Target A)IC50 (Target B)
Oxadiazole-phenyl variant4-Phenylpyrrolidine12 nM85 nM
Pyrimidinone-methyl variant5,6-Dimethyl substitution8 nM120 nM

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

  • Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:

  • Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational changes.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons.
  • Theoretical Framework Alignment : Cross-validate experimental data with density functional theory (DFT)-predicted chemical shifts .

Q. What computational methods predict the compound’s reactivity in novel chemical environments?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and stability under physiological conditions.
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to propose alternative synthetic routes based on reactivity descriptors .

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance oxadiazole ring stability, while non-polar solvents favor cyclization .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental results with computational predictions and replicate assays under standardized conditions.
  • Experimental Design : Align hypotheses with established chemical biology frameworks (e.g., enzyme kinetics models or receptor-ligand binding theories) .

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